1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
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Description
1-(sec-butyl)-3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C13H20N6O2 and its molecular weight is 292.343. The purity is usually 95%.
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Scientific Research Applications
Hydrogel Formation and Morphology Tuning
Hydrogelators based on urea derivatives, such as "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea," demonstrate the ability to form hydrogels in acidic environments. These gels' rheology and morphology can be tuned by varying the anion, offering potential for creating materials with specific physical properties. This characteristic is vital for designing novel biomaterials for medical and environmental applications (Lloyd & Steed, 2011).
Inhibition of MAP Kinase p38α
Compounds with the N-pyrazole and N'-thiazole urea scaffold have been designed to inhibit p38α MAPK effectively, a critical protein kinase in inflammatory processes and diseases. Structural modifications in these compounds can lead to potent inhibitors, offering insights into developing new therapeutics for diseases where p38α MAPK plays a key role (Getlik et al., 2012).
Synthesis of Adamantane-Containing Ureas
The synthesis of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and adamantane fragments has shown inhibitory activity against human soluble epoxide hydrolase (sEH), with significant solubility in water. These compounds offer a foundation for developing new pharmaceuticals with enhanced bioavailability and therapeutic efficacy (D’yachenko et al., 2019).
Antibacterial Heterocyclic Compounds
Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the synthesis of compounds with significant antibacterial activity. This work highlights the potential for developing new antibacterial agents based on the structural integration of heterocyclic and sulfonamido groups (Azab, Youssef, & El-Bordany, 2013).
Anticancer Potential of Urea Derivatives
The synthesis of 1-aryl-3-(2-chloroethyl) ureas has revealed compounds with cytotoxicity against human adenocarcinoma cells, indicating their potential as anticancer agents. Such findings contribute to the search for more effective cancer treatments (Gaudreault et al., 1988).
Properties
IUPAC Name |
1-butan-2-yl-3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-4-9(3)16-13(20)14-7-11-17-12(18-21-11)10-6-15-19(5-2)8-10/h6,8-9H,4-5,7H2,1-3H3,(H2,14,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSPWVXTGFWENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=NC(=NO1)C2=CN(N=C2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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